molecular formula C11H14N2O B13181728 2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13181728
M. Wt: 190.24 g/mol
InChI Key: CYEZRWAFOJSZEW-UHFFFAOYSA-N
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Description

2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a pyridine-based aldehyde derivative featuring a 3-methylpyrrolidine substituent at the 2-position of the pyridine ring. This compound is synthesized via condensation reactions between substituted pyridine-3-carbaldehydes and thiosemicarbazides or related reagents, yielding products with good efficiency (56–90%) . Characterization techniques such as ESI-Mass, FT-IR, UV-Vis, and multinuclear NMR spectroscopy confirm its structural integrity. The compound exhibits solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making it suitable for synthetic and pharmacological applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O/c1-9-4-6-13(7-9)11-10(8-14)3-2-5-12-11/h2-3,5,8-9H,4,6-7H2,1H3

InChI Key

CYEZRWAFOJSZEW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier–Haack Reaction for Pyridine-3-carbaldehyde Formation

The most common and effective method to introduce the aldehyde group on the pyridine ring at the 3-position is the Vilsmeier–Haack reaction using phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF) as the formylation reagent system.

Typical procedure:

  • POCl3 is added dropwise to DMF at 0 °C to generate the Vilsmeier reagent.
  • The pyridine derivative (e.g., 2-substituted pyridine or 1-methyl-1H-pyrrolo[2,3-b]pyridine as a model heterocycle) is added slowly to the reaction mixture at 0 °C.
  • The reaction is stirred at 0 °C for several hours and then warmed to room temperature or 60 °C for completion.
  • The reaction mixture is poured into ice water and neutralized with aqueous sodium bicarbonate or sodium hydroxide.
  • The aldehyde product is extracted into an organic solvent such as ethyl acetate or dichloromethane.
  • Purification is typically performed by silica gel column chromatography.

Yields reported: 47–83% depending on substrate and conditions.

Example data from literature:

Parameter Details
Reagents POCl3, DMF
Temperature 0 °C initial, then room temperature or 60 °C
Work-up Neutralization with NaHCO3 or NaOH, extraction with EtOAc or DCM
Purification Silica gel chromatography
Yield 47–83%
Example substrate 1-methyl-1H-pyrrolo[2,3-b]pyridine
Characterization ^1H NMR, MS (ESI)

This method is well-established for synthesizing pyridine-3-carbaldehydes and analogues.

Combined Synthetic Route Example

A representative synthetic sequence for this compound might be:

Step Reaction Conditions Yield (%) Notes
1 Formylation of 2-chloropyridine POCl3/DMF, 0 °C to 60 °C, 4–5 h 70–83 Vilsmeier–Haack reaction
2 Nucleophilic substitution with 3-methylpyrrolidine 3-methylpyrrolidine, base (NaH), THF, 50–100 °C, 5 h 50–65 Pd-catalyzed amination possible as alternative
3 Purification Silica gel chromatography Characterization by NMR, MS

Analytical Characterization

  • [^1H NMR](pplx://action/followup) : Aldehyde proton appears as a singlet near 9.9–10 ppm.
  • Mass Spectrometry (ESI-MS) : Molecular ion peak consistent with molecular weight +1.
  • Purity : Confirmed by chromatography and melting point.

Research Data Summary

Parameter Value / Observation
Aldehyde proton (NMR) δ 9.7–9.9 ppm (singlet)
Yield of formylation step 47–83%
Yield of amination step 50–65%
Reaction solvents DMF, THF, ethyl acetate
Purification methods Silica gel chromatography
Reaction temperature 0 °C to 100 °C
Common bases used Sodium hydride, potassium carbonate
Characterization techniques ^1H NMR, MS (ESI), melting point

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 2-(3-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

    Reduction: 2-(3-Methylpyrrolidin-1-yl)pyridine-3-methanol.

    Substitution: Various halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 3-methylpyrrolidine group in the target compound donates electron density, enhancing nucleophilic reactivity at the aldehyde group . In contrast, fluorinated derivatives like DFPPC exhibit electron-deficient aromatic systems, favoring electrophilic substitution .
  • Solubility : While the target compound dissolves readily in polar aprotic solvents, bulkier substituents (e.g., tert-butyldimethylsilyloxy in ) reduce solubility in aqueous media .
  • Steric and Conformational Factors : The ethynyl spacer in the methoxyphenyl derivative introduces rigidity, whereas the pyrrolidine moiety in the target compound allows conformational flexibility, influencing binding interactions.

Commercial and Industrial Relevance

  • Cost and Availability : Derivatives like methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate () are commercially available at high prices (e.g., $400/g), reflecting synthetic complexity . The target compound’s simpler structure may lower production costs.
  • Purity and Stability : The 95% purity of 1-(pyridin-3-ylmethyl)pyrrole-2-carbaldehyde () highlights industry standards for intermediates . Stability studies for the target compound are warranted, particularly regarding aldehyde oxidation.

Biological Activity

2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include a pyridine ring and an aldehyde functional group. This compound has been studied for its potential biological activities, including enzyme inhibition and receptor modulation, which may have therapeutic implications.

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.24 g/mol

The compound's structure allows it to participate in various chemical reactions, influencing its biological activity. The presence of both the pyridine and aldehyde groups enhances its reactivity, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that compounds containing both pyridine and pyrrolidine moieties often exhibit significant biological activity. Specifically, this compound may interact with various biological targets, potentially influencing enzyme activity or receptor binding.

The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in various physiological processes. It is hypothesized that the compound may act as a ligand for specific receptors or enzymes, leading to alterations in cellular signaling cascades.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a pharmacological agent:

  • Enzyme Inhibition : Research has shown that derivatives of pyridine can inhibit specific kinases, which are critical in cancer signaling pathways. For instance, compounds structurally similar to this compound have demonstrated promising inhibitory effects on PI5P4Kγ, a kinase involved in lipid signaling pathways .
  • Neuroprotective Effects : A study exploring the neuroprotective properties of pyridine derivatives found that certain compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases .
  • Antitumor Activity : Another research effort focused on the synthesis of pyridine carboxaldehyde thiosemicarbazones, which showed significant antitumor activity in vitro. The findings indicate that similar structural motifs might enhance the compound's efficacy against cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
Pyridine-3-carbaldehydePyridineSimpler structure without pyrrolidine substitution
6-(2-Methylpyrrolidin-1-YL)pyridine-3-carbaldehyde6-(2-Methyl)Contains a different pyrrolidine substitution affecting reactivity
Pyridine-4-carboxaldehydePyridineIsomeric form with aldehyde at a different position

The unique substitution pattern of this compound enhances its stability and solubility compared to these similar compounds.

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